molecular formula C9H6N4O3S B241467 N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide

N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide

Cat. No. B241467
M. Wt: 250.24 g/mol
InChI Key: KIEGBNGTDRNWAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide (NPTC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide is not fully understood. However, it has been suggested that N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide exerts its anticancer properties by inducing apoptosis in cancer cells. It has also been suggested that N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide inhibits the activity of certain enzymes involved in cancer cell growth. In agriculture, N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide is believed to exert its insecticidal and fungicidal properties by disrupting the normal physiological processes of insects and fungi.
Biochemical and Physiological Effects:
N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide has been shown to have both biochemical and physiological effects. In vitro studies have shown that N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide inhibits the activity of certain enzymes involved in cancer cell growth. In vivo studies have shown that N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide inhibits the growth of cancer cells and induces apoptosis in cancer cells. In agriculture, N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide has been shown to have insecticidal and fungicidal properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide in lab experiments is its potential applications in various fields such as medicine, agriculture, and material science. Another advantage is its relatively low cost compared to other compounds with similar properties. However, one of the limitations of using N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide in lab experiments is its low solubility in water, which makes it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide. In medicine, further studies are needed to understand the mechanism of action of N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide and its potential use as an anticancer agent. In agriculture, further studies are needed to understand the insecticidal and fungicidal properties of N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide and its potential use as a pesticide. In material science, further studies are needed to understand the fluorescence properties of N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide and its potential use as a fluorescent probe.

Synthesis Methods

N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide can be synthesized using various methods such as the reaction between 2-nitroaniline and thiosemicarbazide in the presence of acetic acid and concentrated sulfuric acid. Another method involves the reaction between 2-nitroaniline and thiosemicarbazide in the presence of phosphorus oxychloride. The yield of N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide varies depending on the method used.

Scientific Research Applications

N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide has been studied for its anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In agriculture, N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide has been studied for its potential use as a pesticide. It has been shown to have insecticidal and fungicidal properties. In material science, N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide has been studied for its potential use as a fluorescent probe. It has been shown to have high fluorescence intensity and selectivity towards certain metal ions.

properties

Product Name

N-(2-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide

Molecular Formula

C9H6N4O3S

Molecular Weight

250.24 g/mol

IUPAC Name

N-(2-nitrophenyl)thiadiazole-4-carboxamide

InChI

InChI=1S/C9H6N4O3S/c14-9(7-5-17-12-11-7)10-6-3-1-2-4-8(6)13(15)16/h1-5H,(H,10,14)

InChI Key

KIEGBNGTDRNWAH-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)C2=CSN=N2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CSN=N2)[N+](=O)[O-]

Origin of Product

United States

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